molecular formula C24H27N3O5 B12205792 1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12205792
M. Wt: 437.5 g/mol
InChI Key: FTNBTTWFVSCNHR-UHFFFAOYSA-N
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Description

1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that features a spiro[indole-3,2’-pyrrole] core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the spiro[indole-3,2’-pyrrole] core: This can be achieved through a cyclization reaction involving an indole derivative and a suitable pyrrole precursor.

    Introduction of the dimethylaminoethyl group: This step often involves a substitution reaction where a dimethylaminoethyl group is introduced to the indole ring.

    Attachment of the hydroxy and carbonyl groups: These functional groups are typically introduced through oxidation reactions and acylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl group can be reduced to a hydroxy group or an alkyl group.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol or alkane.

Scientific Research Applications

1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets. These targets may include:

    Neurotransmitter Receptors: The dimethylaminoethyl group can interact with neurotransmitter receptors, potentially modulating their activity.

    Enzymes: The compound may inhibit or activate specific enzymes, affecting various metabolic pathways.

    Cellular Pathways: It can influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Dimethylamino)ethyl]-1H-indole-3-carbaldehyde: This compound shares the indole core and dimethylaminoethyl group but lacks the spiro[pyrrole] structure.

    5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: Similar indole core with different functional groups.

Uniqueness

1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its spiro[indole-3,2’-pyrrole] core, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

1'-[2-(dimethylamino)ethyl]-3'-hydroxy-4'-(5-methylfuran-2-carbonyl)-1-propylspiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C24H27N3O5/c1-5-12-26-17-9-7-6-8-16(17)24(23(26)31)19(20(28)18-11-10-15(2)32-18)21(29)22(30)27(24)14-13-25(3)4/h6-11,29H,5,12-14H2,1-4H3

InChI Key

FTNBTTWFVSCNHR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCN(C)C)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

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